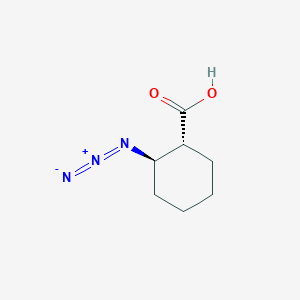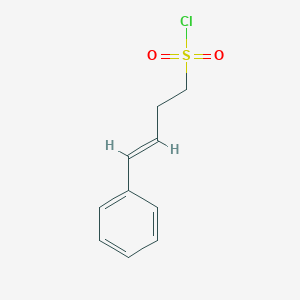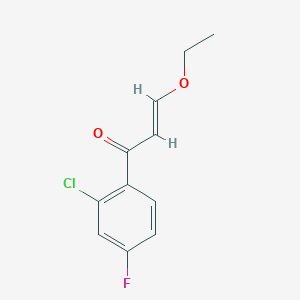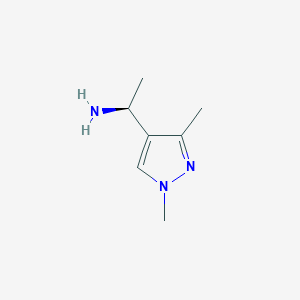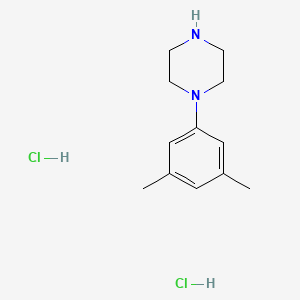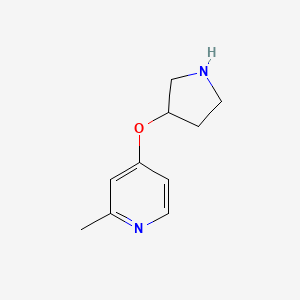
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine is a chemical compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-yloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 2-methylpyridine with a pyrrolidine derivative under specific conditions. One common method involves the use of a continuous flow setup, where the starting materials are passed through a column packed with a catalyst such as Raney nickel. The reaction is carried out in a low boiling point alcohol like 1-propanol at high temperatures, resulting in the formation of the desired product with high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for efficient and scalable production, minimizing waste and reducing reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Medicine: It is investigated for its potential therapeutic properties, including its role as a scaffold for designing biologically active compounds.
Industry: The compound finds applications in the production of fine chemicals, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to proteins and enzymes, influencing their activity. The non-planarity of the ring allows for greater three-dimensional coverage, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(pyrrolidin-3-yloxy)pyridine: Similar in structure but with different substitution patterns.
2-Methyl-4-(pyrrolidin-2-yloxy)pyridine: Another isomer with the pyrrolidine ring attached at a different position.
Uniqueness
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyrrolidin-3-yloxy groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(3-5-12-8)13-10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3 |
InChI Key |
DDRHAMAQOQAXLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


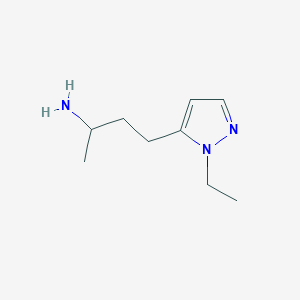
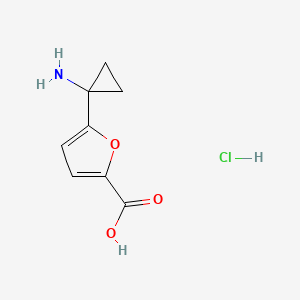


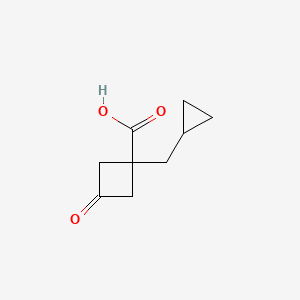
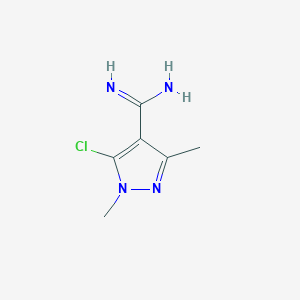
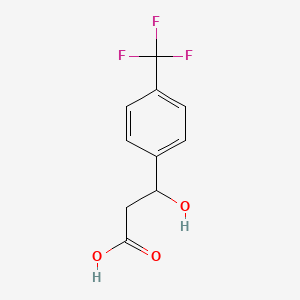
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
